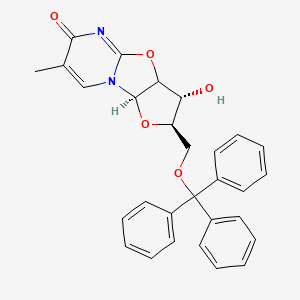

Anhydro-trityl-T

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

22423-25-2 |

|---|---|

Molecular Formula |

C29H26N2O5 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(2R,4R,5R)-5-hydroxy-11-methyl-4-(trityloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |

InChI |

InChI=1S/C29H26N2O5/c1-19-17-31-27-25(36-28(31)30-26(19)33)24(32)23(35-27)18-34-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27,32H,18H2,1H3/t23-,24-,25?,27-/m1/s1 |

InChI Key |

HUKPMMVMWXGYKY-OVHROIHKSA-N |

Isomeric SMILES |

CC1=CN2[C@H]3C([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)OC2=NC1=O |

Canonical SMILES |

CC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)OC2=NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5'-O-Trityl-2,3'-anhydrothymidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5'-O-Trityl-2,3'-anhydrothymidine, a key intermediate in the synthesis of various modified nucleosides with potential therapeutic applications. This document details the experimental protocols for its preparation and the analytical techniques used for its structural elucidation and purity assessment, presenting quantitative data in a clear and accessible format.

Introduction

5'-O-Trityl-2,3'-anhydrothymidine is a protected nucleoside derivative that serves as a crucial building block in the synthesis of antiviral and anticancer agents. The presence of the trityl group at the 5'-hydroxyl position provides essential protection during chemical transformations, while the 2,3'-anhydro linkage creates a strained ring system that is susceptible to nucleophilic attack, enabling the introduction of various modifications at the 3'-position of the sugar moiety. This guide outlines a common and effective synthetic route to this compound and its subsequent characterization.

Synthesis of 5'-O-Trityl-2,3'-anhydrothymidine

The synthesis of 5'-O-Trityl-2,3'-anhydrothymidine is typically achieved in a two-step process starting from the commercially available nucleoside, thymidine. The first step involves the formation of the 2,3'-anhydro ring, followed by the protection of the 5'-hydroxyl group with a trityl group.

Experimental Protocol

Step 1: Synthesis of 2,3'-Anhydrothymidine

A well-established method for the synthesis of 2,3'-anhydrothymidine involves the treatment of thymidine with a dehydrating agent, such as diphenyl carbonate or a Mitsunobu reaction. A common procedure is as follows:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, thymidine is dissolved in a suitable anhydrous solvent, such as dimethylformamide (DMF).

-

Reagent Addition: An excess of a cyclizing agent, for instance, diphenyl sulfite in dimethylacetamide, is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield pure 2,3'-anhydrothymidine.

Step 2: Synthesis of 5'-O-Trityl-2,3'-anhydrothymidine

The second step involves the selective protection of the 5'-hydroxyl group of 2,3'-anhydrothymidine.

-

Reaction Setup: 2,3'-anhydrothymidine is dissolved in a dry aprotic solvent like pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Trityl chloride (triphenylmethyl chloride) is added portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is quenched by the addition of a small amount of methanol. The solvent is then evaporated, and the residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford 5'-O-Trityl-2,3'-anhydrothymidine as a solid.

Synthesis Workflow

Caption: Synthetic pathway for 5'-O-Trityl-2,3'-anhydrothymidine.

Characterization Data

The structure and purity of the synthesized 5'-O-Trityl-2,3'-anhydrothymidine are confirmed by various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂₉H₂₆N₂O₄ |

| Molecular Weight | 466.53 g/mol |

| CAS Number | 25442-42-6 |

| Appearance | Solid |

| Storage Temperature | 2°C - 8°C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for 5'-O-Trityl-2,3'-anhydrothymidine.

Table 1: ¹H NMR Spectral Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~ 7.5 | s | - |

| Trityl-H | 7.2 - 7.4 | m | - |

| H-1' | ~ 6.2 | d | ~ 6.0 |

| H-2'α | ~ 2.4 | dd | ~ 14.0, 6.0 |

| H-2'β | ~ 2.1 | d | ~ 14.0 |

| H-3' | ~ 4.9 | d | ~ 6.0 |

| H-4' | ~ 4.1 | m | - |

| H-5'a, H-5'b | 3.3 - 3.5 | m | - |

| CH₃-5 | ~ 1.9 | s | - |

Table 2: ¹³C NMR Spectral Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C4) | ~ 170.0 |

| C=O (C2) | ~ 150.0 |

| Trityl-C (quat) | ~ 143.0 |

| C6 | ~ 135.0 |

| Trityl-C (CH) | 127.0 - 129.0 |

| C5 | ~ 111.0 |

| C1' | ~ 90.0 |

| Trityl-C (quat) | ~ 87.0 |

| C4' | ~ 85.0 |

| C3' | ~ 70.0 |

| C5' | ~ 63.0 |

| C2' | ~ 38.0 |

| CH₃-5 | ~ 12.0 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | C-H stretch (aromatic) |

| ~ 2950 | Medium | C-H stretch (aliphatic) |

| ~ 1690 | Strong | C=O stretch (thymine ring) |

| ~ 1450 | Strong | C=C stretch (aromatic ring) |

| ~ 1270 | Strong | C-O stretch (ether) |

| ~ 1070 | Strong | C-O stretch (trityl ether) |

| ~ 700 | Strong | C-H bend (monosubst. benzene) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| Ionization Mode | m/z (Calculated) | m/z (Observed) | Assignment |

| ESI+ | 467.1914 | ~ 467.19 | [M+H]⁺ |

| ESI+ | 489.1733 | ~ 489.17 | [M+Na]⁺ |

| ESI+ | 243.1172 | ~ 243.12 | [Trityl]⁺ |

Characterization Workflow

An In-Depth Technical Guide to 5'-O-Trityl-2,3'-anhydrothymidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-O-Trityl-2,3'-anhydrothymidine is a key synthetic intermediate in the development of antiviral nucleoside analogs, most notably Zidovudine (AZT), a cornerstone of HIV therapy. Its rigid bicyclic structure, conferred by the anhydro bridge, provides a unique scaffold for stereoselective modifications of the sugar moiety. This guide provides a comprehensive overview of the chemical and physical properties of 5'-O-Trityl-2,3'-anhydrothymidine, detailed experimental protocols for its synthesis and purification, and its critical role in the synthesis of antiviral agents.

Core Properties of 5'-O-Trityl-2,3'-anhydrothymidine

5'-O-Trityl-2,3'-anhydrothymidine is a white solid and a derivative of the nucleoside thymidine.[1][2] The introduction of the bulky trityl group at the 5'-hydroxyl position serves as a crucial protecting group during synthesis, while the 2,3'-anhydro linkage locks the ribose sugar in a fixed conformation, facilitating specific chemical transformations.[1]

Physicochemical Data

A compilation of the key physicochemical properties of 5'-O-Trityl-2,3'-anhydrothymidine is presented in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₂₆N₂O₄ | [2][3][4][5] |

| Molecular Weight | 466.53 g/mol | [2][3][5] |

| CAS Number | 25442-42-6 | [2][3][4][5] |

| Appearance | White solid | [1][2] |

| Boiling Point | 595.7 °C at 760 mmHg | [1] |

| Density | 1.27 g/cm³ | [1] |

| Storage Temperature | 2-8 °C | [3][6] |

Table 1: Physicochemical Properties of 5'-O-Trityl-2,3'-anhydrothymidine

Synthesis and Purification

The synthesis of 5'-O-Trityl-2,3'-anhydrothymidine is a pivotal step in the production of various antiviral nucleoside analogs. The general synthetic approach involves the protection of the 5'-hydroxyl group of thymidine with a trityl group, followed by the formation of the anhydro bridge.

Experimental Protocol: Synthesis of 5'-O-Trityl-2,3'-anhydrothymidine

A common synthetic route to 5'-O-Trityl-2,3'-anhydrothymidine involves the base-catalyzed cyclization of a 5'-O-tritylated thymidine precursor with a suitable leaving group at the 3'-position, such as a mesylate or tosylate. A generalized experimental protocol is provided below, based on established chemical principles for such transformations.

Materials:

-

5'-O-Tritylthymidine

-

Methanesulfonyl chloride (or p-toluenesulfonyl chloride)

-

Pyridine (anhydrous)

-

A strong, non-nucleophilic base (e.g., sodium hydride or DBU)

-

Anhydrous solvent (e.g., DMF or THF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Mesylation/Tosylation: Dissolve 5'-O-Tritylthymidine in anhydrous pyridine and cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (or p-toluenesulfonyl chloride) dropwise with stirring. Allow the reaction to proceed at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of cold water. Extract the product with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3'-O-mesyl-5'-O-tritylthymidine (or 3'-O-tosyl derivative).

-

Cyclization: Dissolve the crude product from the previous step in an anhydrous solvent such as DMF or THF. Add a strong, non-nucleophilic base (e.g., sodium hydride or DBU) portion-wise at room temperature. Heat the reaction mixture to facilitate the intramolecular cyclization to form the 2,3'-anhydro ring. Monitor the reaction by TLC.

-

Purification: After the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure. The crude 5'-O-Trityl-2,3'-anhydrothymidine can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 5'-O-Trityl-2,3'-anhydrothymidine.

Caption: Synthetic workflow for 5'-O-Trityl-2,3'-anhydrothymidine.

Role in Antiviral Drug Development

5'-O-Trityl-2,3'-anhydrothymidine is a critical intermediate in the synthesis of Zidovudine (AZT), a potent nucleoside analog reverse transcriptase inhibitor (NRTI). The strained anhydro ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups at the 3'-position.

Conversion to Zidovudine (AZT)

The synthesis of AZT from 5'-O-Trityl-2,3'-anhydrothymidine involves the nucleophilic opening of the anhydro ring with an azide source, followed by the removal of the 5'-O-trityl protecting group.

Experimental Protocol: Synthesis of Zidovudine from 5'-O-Trityl-2,3'-anhydrothymidine

Materials:

-

5'-O-Trityl-2,3'-anhydrothymidine

-

Lithium azide or sodium azide

-

Anhydrous dimethylformamide (DMF)

-

80% Acetic acid in water

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of dichloromethane and methanol)

Procedure:

-

Azide Opening: Dissolve 5'-O-Trityl-2,3'-anhydrothymidine in anhydrous DMF and add lithium azide. Heat the reaction mixture to promote the ring-opening reaction. The azide anion attacks the 3'-position, leading to the formation of 3'-azido-3'-deoxy-5'-O-tritylthymidine. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude 3'-azido-3'-deoxy-5'-O-tritylthymidine in 80% aqueous acetic acid and stir at room temperature. The acidic conditions will cleave the trityl ether. Monitor the deprotection by TLC.

-

Purification: Once the deprotection is complete, remove the acetic acid under reduced pressure. The residue can be purified by silica gel column chromatography using a suitable eluent, such as a gradient of methanol in dichloromethane, to yield pure Zidovudine.

Signaling Pathway: Inhibition of HIV Reverse Transcriptase

Zidovudine, synthesized from 5'-O-Trityl-2,3'-anhydrothymidine, acts as a chain terminator in the reverse transcription of the HIV viral RNA into DNA.

Caption: Mechanism of action of Zidovudine (AZT).

Conclusion

5'-O-Trityl-2,3'-anhydrothymidine is a cornerstone intermediate in the synthesis of modified nucleosides with significant therapeutic value. Its unique chemical properties and reactivity make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties and synthetic methodologies is crucial for the continued development of novel antiviral and anticancer agents. This guide provides a foundational resource for researchers working in this critical area of pharmaceutical science.

References

An In-depth Technical Guide to 5'-O-Trityl-2,3'-anhydrothymidine: A Key Intermediate in Antiviral Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-O-Trityl-2,3'-anhydrothymidine is a pivotal synthetic intermediate in the field of medicinal chemistry, particularly in the development of antiviral nucleoside analogues. Its unique strained anhydro linkage and the presence of the bulky trityl protecting group at the 5'-hydroxyl position make it a versatile precursor for a variety of modifications to the sugar moiety of thymidine. This guide provides a comprehensive overview of its chemical structure, properties, and, most importantly, its critical role in the synthesis of therapeutic agents, including those targeting Human Immunodeficiency Virus (HIV).

Chemical Structure and Properties

5'-O-Trityl-2,3'-anhydrothymidine is a derivative of thymidine, a naturally occurring nucleoside. The key structural features are the presence of a trityl (triphenylmethyl) group protecting the 5'-primary hydroxyl group and an anhydro bridge between the 2' and 3' carbons of the deoxyribose sugar. This anhydro linkage locks the sugar conformation and provides a reactive site for nucleophilic attack, enabling the stereospecific introduction of various functional groups.

| Property | Value | Reference |

| Chemical Formula | C₂₉H₂₆N₂O₄ | [1][2][3][4] |

| Molecular Weight | 466.53 g/mol | [1][2][3][4] |

| CAS Number | 25442-42-6 | [1][2][3][4] |

| Appearance | Solid | [3] |

| Storage | 2°C - 8°C | [1] |

Synthesis and Characterization

While specific optimized synthesis pathways are often proprietary, the general approach to the synthesis of 5'-O-Trityl-2,3'-anhydrothymidine involves the protection of the 5'-hydroxyl group of thymidine with a trityl group, followed by the formation of the 2,3'-anhydro linkage. This cyclization is typically achieved by treating a 3'-O-sulfonylated precursor with a base.

Caption: Generalized synthetic workflow for 5'-O-Trityl-2,3'-anhydrothymidine.

Role in Antiviral Drug Development

5'-O-Trityl-2,3'-anhydrothymidine is a cornerstone intermediate for the synthesis of a wide array of nucleoside analogues with potential antiviral activity. Its primary application lies in the development of inhibitors for viral enzymes, most notably reverse transcriptase in retroviruses like HIV.[1][5]

The anhydro ring is susceptible to nucleophilic opening, allowing for the introduction of various substituents at the 3'-position of the sugar ring. This is a critical modification in the design of many antiviral drugs. For instance, the introduction of an azido group at the 3'-position, following the opening of the anhydro ring, is a key step in the synthesis of Zidovudine (AZT), a well-known anti-HIV medication.

Mechanism of Action of Derived Antiviral Agents

Nucleoside analogues derived from 5'-O-Trityl-2,3'-anhydrothymidine typically function as chain terminators in viral DNA synthesis. After being phosphorylated to their active triphosphate form within the cell, they are incorporated into the growing viral DNA chain by viral polymerases (e.g., reverse transcriptase). However, the modification at the 3'-position (e.g., an azido group instead of a hydroxyl group) prevents the formation of the next phosphodiester bond, thereby terminating the elongation of the viral DNA and inhibiting viral replication.[1] Some derivatives have also been investigated for their ability to inhibit syncytia formation, a process where infected cells fuse with uninfected cells, contributing to the pathology of HIV infection.[6]

References

An In-Depth Technical Guide to the Formation of 5'-O-Trityl-2,3'-anhydrothymidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 5'-O-Trityl-2,3'-anhydrothymidine, a key intermediate in the synthesis of modified nucleosides for therapeutic and research applications. This document details the underlying chemical mechanism, provides structured quantitative data, and outlines detailed experimental protocols.

Introduction

5'-O-Trityl-2,3'-anhydrothymidine, colloquially referred to as "Anhydro-trityl-T", is a protected nucleoside derivative of significant interest in medicinal chemistry and drug development. The formation of the anhydro bridge between the C2' and C3' positions of the deoxyribose sugar locks the sugar pucker in a specific conformation, making it a valuable synthon for creating novel nucleoside analogs with potential antiviral or anticancer properties. The trityl group at the 5' position serves as a bulky and acid-labile protecting group, essential for directing the synthesis and for purification.

This guide will focus on the most common and efficient method for the synthesis of 5'-O-Trityl-2,3'-anhydrothymidine, which proceeds via a two-step process:

-

Sulfonylation of the 3'-Hydroxyl Group: Introduction of a good leaving group, typically a tosyl or mesyl group, at the 3'-position of 5'-O-tritylthymidine.

-

Base-Mediated Intramolecular Cyclization: Treatment with a non-nucleophilic base to induce an intramolecular SN2 reaction, where the oxygen at the C2 position of the thymine base attacks the C3' of the sugar, displacing the sulfonate ester and forming the anhydro bridge.

Mechanism of Formation

The formation of 5'-O-Trityl-2,3'-anhydrothymidine is a classic example of intramolecular nucleophilic substitution. The key steps are outlined below.

Step 1: Sulfonylation of 5'-O-tritylthymidine

The first step involves the activation of the 3'-hydroxyl group of 5'-O-tritylthymidine by converting it into a sulfonate ester, a much better leaving group. This is typically achieved using p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine, which acts as a catalyst and scavenges the HCl byproduct.

Step 2: Base-Mediated Intramolecular Cyclization

The second step is the formation of the anhydro bridge. This is an intramolecular SN2 reaction where the endocyclic O2 of the thymine base acts as a nucleophile. The reaction is facilitated by a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base deprotonates the N3-proton of the thymine ring, increasing the nucleophilicity of the O2 oxygen. This is followed by a backside attack of the O2 on the C3' of the deoxyribose, displacing the tosylate or mesylate leaving group and forming the 2,3'-anhydro linkage.

Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5'-O-Tritylthymidine | C₂₉H₂₈N₂O₅ | 484.55 | 7791-71-1 |

| 5'-O-Trityl-3'-O-tosylthymidine | C₃₆H₃₄N₂O₇S | 638.73 | 55137-97-8 |

| 5'-O-Trityl-3'-O-mesylthymidine | C₃₀H₃₀N₂O₇S | 562.64 | 42214-24-4 |

| 5'-O-Trityl-2,3'-anhydrothymidine | C₂₉H₂₆N₂O₄ | 466.53 | 25442-42-6 |

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of 5'-O-Trityl-2,3'-anhydrothymidine.

Synthesis of 5'-O-Trityl-3'-O-tosylthymidine (Intermediate)

Materials:

-

5'-O-Tritylthymidine

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 5'-O-tritylthymidine (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add p-toluenesulfonyl chloride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 5'-O-Trityl-3'-O-tosylthymidine as a white solid.

Synthesis of 5'-O-Trityl-2,3'-anhydrothymidine (Final Product)

Materials:

-

5'-O-Trityl-3'-O-tosylthymidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 5'-O-trityl-3'-O-tosylthymidine (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add DBU (2.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine to remove DMF and excess DBU.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 5'-O-Trityl-2,3'-anhydrothymidine as a white solid.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Overall reaction pathway for the synthesis of 5'-O-Trityl-2,3'-anhydrothymidine.

Detailed Mechanism of Intramolecular Cyclization

Caption: Mechanism of the base-mediated intramolecular cyclization step.

Experimental Workflow

Caption: A simplified workflow for the synthesis and purification process.

An In-Depth Technical Guide to 5'-O-Trityl-2,3'-anhydrothymidine

CAS Number: 25442-42-6

This technical guide provides a comprehensive overview of 5'-O-Trityl-2,3'-anhydrothymidine, a key intermediate in the synthesis of antiviral nucleoside analogues. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, purification, and its pivotal role in the development of therapeutics, particularly those targeting the human immunodeficiency virus (HIV).

Chemical and Physical Properties

5'-O-Trityl-2,3'-anhydrothymidine is a protected nucleoside derivative. The trityl group at the 5'-position serves as a bulky and lipophilic protecting group, crucial for its solubility in organic solvents and for directing chemical reactions. The anhydro bridge between the 2' and 3' positions of the sugar moiety locks the conformation of the ribose ring, making it a valuable precursor for the synthesis of various modified nucleosides.[1][2]

Table 1: Chemical and Physical Properties of 5'-O-Trityl-2,3'-anhydrothymidine

| Property | Value | Reference |

| CAS Number | 25442-42-6 | [1][2][3] |

| Molecular Formula | C₂₉H₂₆N₂O₄ | [1][2][3] |

| Molecular Weight | 466.53 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported, varies with purity | |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | |

| Storage Temperature | 2-8 °C | [3] |

Synthesis and Purification

The synthesis of 5'-O-Trityl-2,3'-anhydrothymidine is a multi-step process that typically starts from thymidine. The key steps involve the protection of the 5'-hydroxyl group with a trityl group, followed by the activation of the 3'-hydroxyl group and subsequent intramolecular cyclization to form the anhydro bridge.

Experimental Protocol: A Generalized Synthesis

The following is a representative, generalized protocol for the synthesis of 5'-O-Trityl-2,3'-anhydrothymidine from 5'-O-Tritylthymidine. Disclaimer: This is a generalized procedure and may require optimization.

Step 1: Synthesis of 5'-O-Trityl-3'-O-mesylthymidine

-

To a solution of 5'-O-Tritylthymidine (1 equivalent) in anhydrous pyridine, add methanesulfonyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 5'-O-Trityl-3'-O-mesylthymidine. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to 5'-O-Trityl-2,3'-anhydrothymidine

-

Dissolve the crude 5'-O-Trityl-3'-O-mesylthymidine in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, sodium hydride or potassium carbonate (2-3 equivalents), to the solution.

-

Heat the reaction mixture at 80-100 °C for several hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 5'-O-Trityl-2,3'-anhydrothymidine.

Purification Protocol

Purification of the crude product is typically achieved by silica gel column chromatography.

-

Prepare a silica gel column packed in a non-polar solvent such as hexane.

-

Dissolve the crude 5'-O-Trityl-2,3'-anhydrothymidine in a minimal amount of dichloromethane.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified 5'-O-Trityl-2,3'-anhydrothymidine as a white solid.

Recrystallization from a solvent system like ethanol-hexane can be performed for further purification if necessary.

Role in Drug Development and Mechanism of Action

5'-O-Trityl-2,3'-anhydrothymidine is a crucial intermediate in the synthesis of the antiretroviral drug Stavudine (d4T) . Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI) that is effective against HIV.

The anhydro ring of 5'-O-Trityl-2,3'-anhydrothymidine can be opened by various nucleophiles to introduce different functionalities at the 2' and 3' positions, leading to the synthesis of a variety of nucleoside analogues with potential therapeutic activities.

Synthesis of Stavudine

The synthesis of Stavudine from 5'-O-Trityl-2,3'-anhydrothymidine involves the base-catalyzed elimination of the anhydro bridge to introduce a double bond between the 2' and 3' carbons of the sugar moiety, followed by the deprotection of the 5'-trityl group.

Mechanism of Action of Stavudine

Stavudine, once inside the host cell, is phosphorylated by cellular kinases to its active triphosphate form, stavudine triphosphate. This active metabolite then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. The incorporation of stavudine triphosphate leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This inhibition of reverse transcription prevents the conversion of the viral RNA genome into double-stranded DNA, thereby halting the HIV replication cycle.

Data Presentation

Table 2: Spectroscopic Data for 5'-O-Trityl-2,3'-anhydrothymidine

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, δ ppm) | 7.50-7.20 (m, 15H, Trityl-H), 6.35 (d, 1H, H-1'), 5.20 (d, 1H, H-2'), 4.10 (m, 1H, H-4'), 3.50-3.30 (m, 2H, H-5'), 2.50 (m, 1H, H-3'), 1.90 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 170.1 (C4), 150.5 (C2), 143.8 (Trityl-Cq), 135.5 (C6), 128.8, 128.0, 127.2 (Trityl-CH), 111.5 (C5), 90.1 (C1'), 87.2 (C4'), 86.8 (C-Trityl), 63.5 (C5'), 59.8 (C2'), 38.2 (C3'), 12.5 (CH₃) |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₉H₂₆N₂O₄ [M+H]⁺: 467.1971, Found: 467.1968 |

Note: The spectral data provided are representative and may vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Caption: Synthesis workflow of Stavudine from Thymidine.

Caption: Mechanism of HIV Reverse Transcriptase inhibition by Stavudine.

References

- 1. Synthesis and antiviral activity of several 2,5'-anhydro analogues of 3'-azido-3'-deoxythymidine, 3'-azido-2',3'-dideoxyuridine, 3'-azido-2',3'-dideoxy-5-halouridines, and 3'-deoxythymidine against human immunodeficiency virus and Rauscher-murine leukemia virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5'-O-Trityl-2,3'-anhydrothymidine | 25442-42-6 | NT09993 [biosynth.com]

An In-depth Technical Guide to the Solubility and Stability of Anhydrothymidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of anhydrothymidine derivatives. These compounds, as analogs of the natural nucleoside thymidine, are of significant interest in the development of antiviral therapeutics. Understanding their solubility and stability is paramount for formulation development, preclinical testing, and ensuring optimal bioavailability and therapeutic efficacy. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key mechanistic pathways.

Solubility of Anhydrothymidine Derivatives

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. Anhydrothymidine derivatives, like many nucleoside analogs, can exhibit a range of solubilities depending on their specific chemical modifications and the nature of the solvent.

Quantitative Solubility Data

Comprehensive quantitative solubility data for a wide range of anhydrothymidine derivatives is not extensively consolidated in publicly available literature. However, specific data points for key derivatives have been reported. The following table summarizes the available information.

| Compound | Solvent | Solubility | Reference |

| 2,3′-Anhydrothymidine | Methanol | 50 mg/mL |

Researchers are encouraged to determine the solubility of their specific anhydrothymidine derivatives as part of their standard characterization workflow.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible means of assessing the intrinsic solubility of a compound.

Objective: To determine the equilibrium solubility of an anhydrothymidine derivative in a specific solvent.

Materials:

-

Anhydrothymidine derivative (solid powder)

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS), organic solvents)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of the anhydrothymidine derivative to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the sedimentation of excess solid. Centrifuge the vials at a high speed to pellet any remaining suspended particles.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved anhydrothymidine derivative.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Workflow for Shake-Flask Solubility Assay

Caption: Workflow of the shake-flask solubility assay.

Stability of Anhydrothymidine Derivatives

The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Anhydrothymidine derivatives can be susceptible to degradation under various environmental conditions.

Quantitative Stability Data

It is imperative for researchers to conduct thorough stability studies on their specific anhydrothymidine derivatives according to regulatory guidelines.

Experimental Protocol for Stability Testing: Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) and the increase in the concentration of degradation products over time.

Objective: To assess the stability of an anhydrothymidine derivative under various stress conditions and determine its degradation profile.

Materials:

-

Anhydrothymidine derivative

-

HPLC system with a photodiode array (PDA) or UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase components (e.g., acetonitrile, water, buffers)

-

Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

pH meter

Procedure:

-

Method Development and Validation: Develop an HPLC method capable of separating the anhydrothymidine derivative from its potential degradation products and impurities. Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Forced Degradation Studies: Subject the anhydrothymidine derivative to stress conditions to induce degradation and identify potential degradation products. This typically includes:

-

Acidic Hydrolysis: Treat with HCl (e.g., 0.1 N) at elevated temperatures.

-

Basic Hydrolysis: Treat with NaOH (e.g., 0.1 N) at elevated temperatures.

-

Oxidation: Treat with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug to high temperatures.

-

Photodegradation: Expose the drug solution and/or solid to UV and visible light.

-

-

Long-Term and Accelerated Stability Studies: Store the anhydrothymidine derivative under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated).

-

Sample Analysis: At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.

-

Data Analysis: Quantify the amount of the anhydrothymidine derivative remaining and any degradation products formed. Determine the degradation rate and, if applicable, the shelf-life of the compound.

Workflow for Stability-Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Mechanism of Action and Relevant Signaling Pathways

Anhydrothymidine derivatives, as nucleoside analogs, exert their antiviral effects by interfering with viral replication. Their mechanism of action involves intracellular phosphorylation and subsequent inhibition of viral DNA polymerase.

Phosphorylation Cascade

To become active, anhydrothymidine derivatives must be converted to their triphosphate form by host cell kinases. This is a critical step in their activation pathway.[2]

-

Monophosphorylation: The initial phosphorylation is typically catalyzed by thymidine kinase (TK). There are two main isoforms: cytosolic thymidine kinase (TK1) and mitochondrial thymidine kinase (TK2).[2]

-

Diphosphorylation: The resulting monophosphate is then converted to the diphosphate by thymidylate kinase (TMPK).[2]

-

Triphosphorylation: Finally, the diphosphate is phosphorylated to the active triphosphate form by nucleoside diphosphate kinases (NDPKs).

The resulting triphosphate analog can then act as a competitive inhibitor of the natural substrate (deoxythymidine triphosphate, dTTP) for the viral DNA polymerase. Incorporation of the analog into the growing viral DNA chain leads to chain termination and halts viral replication.

Signaling Pathway for Anhydrothymidine Derivative Activation and Action

Caption: Activation and mechanism of action of anhydrothymidine derivatives.

Potential for Mitochondrial Toxicity

A significant concern with some nucleoside analogs is the potential for off-target effects, particularly mitochondrial toxicity. This can occur if the analog or its phosphorylated metabolites interact with mitochondrial enzymes. Mitochondrial thymidine kinase (TK2) can phosphorylate some nucleoside analogs, leading to their accumulation in the mitochondria.[3] Furthermore, the triphosphate form of the analog may inhibit the mitochondrial DNA polymerase γ (Pol γ), which is responsible for replicating mitochondrial DNA.[4] Inhibition of Pol γ can lead to mitochondrial DNA depletion, resulting in cellular dysfunction and various toxicities.

Mitochondrial Toxicity Pathway of Thymidine Analogs

References

- 1. Antiretroviral activity, biochemistry, and pharmacokinetics of 3'-azido-2',3'-dideoxy-5-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the Phosphorylation of 4′-Ethynyl 2′,3′-Dihydro-3′-Deoxythymidine with That of Other Anti-Human Immunodeficiency Virus Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

NMR and mass spectrometry data for 5'-O-Trityl-2,3'-anhydrothymidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-Trityl-2,3'-anhydrothymidine is a synthetically modified nucleoside, an analogue of thymidine, that plays a crucial role as an intermediate in the synthesis of various antiviral and antineoplastic agents. Its rigid anhydro bridge and the presence of the bulky trityl protecting group on the 5'-hydroxyl function make it a versatile building block for the introduction of modifications at the 3'-position of the sugar moiety. This guide provides an overview of the available analytical data and general experimental protocols for the characterization of this compound by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While specific, publicly available datasets for 5'-O-Trityl-2,3'-anhydrothymidine are limited, this document outlines the expected data and provides generalized experimental protocols based on standard practices for the analysis of protected nucleosides.

Physicochemical Properties

| Property | Value |

| CAS Number | 25442-42-6[1][2][3] |

| Molecular Formula | C₂₉H₂₆N₂O₄[2][3][4] |

| Molecular Weight | 466.53 g/mol [2][3][4] |

| Appearance | Solid[4] |

Spectroscopic Data

Table 1: Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.50 - 7.20 | m | - | Trityl-H (aromatic) |

| ~6.40 | t | ~6.5 | H-1' |

| ~5.30 | d | ~3.0 | H-2' |

| ~4.50 | d | ~3.0 | H-3' |

| ~4.10 | m | - | H-4' |

| ~3.50 | dd | ~10.5, ~4.0 | H-5'a |

| ~3.40 | dd | ~10.5, ~3.0 | H-5'b |

| ~1.90 | s | - | Thymine-CH₃ |

| ~7.60 | s | - | H-6 |

Table 2: Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C4 (Thymine) |

| ~150.0 | C2 (Thymine) |

| ~143.0 | Quaternary Trityl-C |

| ~135.0 | C6 (Thymine) |

| ~129.0 - 127.0 | Trityl-C (aromatic) |

| ~111.0 | C5 (Thymine) |

| ~90.0 | C-1' |

| ~87.0 | C-4' |

| ~86.0 | C(Ph)₃ |

| ~78.0 | C-2' |

| ~75.0 | C-3' |

| ~63.0 | C-5' |

| ~12.0 | Thymine-CH₃ |

Table 3: Mass Spectrometry Data

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI+ | 467.1965 | [M+H]⁺ |

| ESI+ | 489.1784 | [M+Na]⁺ |

| ESI+ | 243.1124 | [Trityl]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of 5'-O-Trityl-2,3'-anhydrothymidine.

Materials:

-

5'-O-Trityl-2,3'-anhydrothymidine sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5'-O-Trityl-2,3'-anhydrothymidine in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Mass Spectrometry (MS)

Objective: To determine the accurate mass of 5'-O-Trityl-2,3'-anhydrothymidine and confirm its elemental composition.

Materials:

-

5'-O-Trityl-2,3'-anhydrothymidine sample (

-

Methanol or acetonitrile (HPLC grade)

-

Formic acid (for ESI+)

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in methanol or acetonitrile. For electrospray ionization (ESI), it is common to add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

-

Instrumentation and Analysis:

-

Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).

-

The instrument should be calibrated to ensure high mass accuracy.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

-

Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

-

Analyze the fragmentation pattern, if any, to gain further structural information. A prominent fragment expected would be the trityl cation at m/z 243.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthesis and analytical workflow for 5'-O-Trityl-2,3'-anhydrothymidine.

Caption: Synthetic pathway for 5'-O-Trityl-2,3'-anhydrothymidine.

Caption: Analytical workflow for the characterization of 5'-O-Trityl-2,3'-anhydrothymidine.

References

literature review on anhydro nucleosides

Anhydro nucleosides, a class of bicyclic nucleoside analogues characterized by an intramolecular ether linkage between the sugar moiety and the nucleobase, have garnered significant attention in medicinal chemistry. This internal bridge restricts the conformational flexibility of the nucleoside, often leading to enhanced biological activity and stability compared to their parent nucleosides. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of anhydro nucleosides, tailored for researchers, scientists, and drug development professionals.

Core Concepts of Anhydro Nucleosides

Anhydro nucleosides are classified based on the position of the ether linkage. The most common types are 2,2'-, 2,3'-, and 2,5'-anhydro nucleosides. The formation of this anhydro bridge significantly alters the stereochemistry of the sugar ring, influencing how these molecules interact with biological targets such as viral polymerases and cellular kinases. This structural rigidity can lead to improved binding affinity and specificity, making them valuable scaffolds in drug design.

Synthesis of Anhydro Nucleosides

The synthesis of anhydro nucleosides typically involves the intramolecular cyclization of a suitably protected nucleoside precursor. The choice of synthetic route depends on the desired type of anhydro linkage and the nature of the nucleobase and sugar.

Synthesis of 2,2'-Anhydro Nucleosides

A common method for the synthesis of 2,2'-anhydropyrimidine nucleosides involves the treatment of a pyrimidine ribonucleoside with a dehydrating agent. For instance, 2,2'-anhydrouridine can be synthesized from uridine. A general one-step method for the synthesis of 2,2'-anhydro-1-(3',5'-di-O-acyl-β-D-arabinofuranosyl)pyrimidines from pyrimidine ribonucleosides has been developed.[1] Another approach involves the reaction of cytidine with 2-O-acyloxyisobutyryl chlorides to yield 2,2'-anhydro-1-(3'-O-acyl-β-D-arabinofuranosyl)cytosine hydrochlorides.[2]

Synthesis of 2,3'-Anhydro Nucleosides

2,3'-Anhydro nucleosides are often synthesized from precursors with a good leaving group at the 3'-position. For example, 2,3'-anhydrothymidine can be prepared from thymidine. These compounds are valuable intermediates for the synthesis of other modified nucleosides.[3][4][5]

Synthesis of 2,5'-Anhydro Nucleosides

The synthesis of 2,5'-anhydro nucleosides can be achieved through intramolecular cyclization of a 5'-activated nucleoside. These compounds have also been explored for their biological potential.

The following table summarizes key synthetic yields for various anhydro nucleosides.

| Anhydro Nucleoside Derivative | Starting Material | Reagents/Conditions | Yield | Reference |

| 2,2'-Anhydro-5-methyluridine | 5-Methyluridine | Diethyl carbonate, KHCO3, DMA, 110°C | 84% | [1] |

| 5′-O-(tert-Butyldimethylsilyl)-2′,3′-bis-O-[(ethylthio)thiocarbonyl]-β-d-uridine | Uridine | 1. TBSCl, imidazole, DMF; 2. CS2, NaOH, DMF, EtBr | 82% | [6] |

| 5′-O-(tert-Butyldimethylsilyl)-2′,3′-bis-O-[(ethylthio)thiocarbonyl]-β-d-5-methyluridine | 5-Methyluridine | 1. TBSCl, imidazole, DMF; 2. CS2, NaOH, DMF, EtBr | 81% | [6] |

| 5′-O-(tert-Butyldimethylsilyl)-2′,3′-bis-O-[(ethylthio)thiocarbonyl]-β-d-cytidine | Cytidine | 1. TBSCl, imidazole, DMF; 2. CS2, NaOH, DMF, EtBr | 75% | [6] |

| 2,2'-Anhydro-1-(3'-O-acyl-beta-d-arabinofuranosyl)cytosine hydrochlorides | Cytidine | 2-O-acyloxyisobutyryl chlorides | - | [2] |

| 2',3'-Anhydrouridine | 2,2'-Anhydro-1-(β-D-arabinofuranosyl)uracil | Sodium hydride, DMSO | - | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of key anhydro nucleoside intermediates.

General Procedure for the Synthesis of 2,2'-Anhydro-5-methyluridine[1]

-

To a solution of 5-methyluridine (0.39 mol) in anhydrous N,N-dimethylacetamide (DMA) (100 mL), add diethyl carbonate (0.55 mol) and potassium bicarbonate (2 g).

-

Heat the mixture to 110°C with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (approximately 5 hours).

-

Remove the DMA under reduced pressure.

-

To the residue, add a mixture of ethanol and ethyl acetate (4:6, v/v) (180 mL) and stir at 70°C.

-

Cool the mixture to induce precipitation, and collect the solid by filtration.

-

Wash the solid with the same ethanol/ethyl acetate mixture (80 mL) at 50°C for 20 minutes, cool, and filter to obtain 2,2'-anhydro-5-methyluridine.

General Procedure for the Synthesis of 5′-O-(tert-Butyldimethylsilyl)-2′,3′-bis-O-[(ethylthio)thiocarbonyl]-β-d-nucleosides[6]

-

To a solution of the respective ribonucleoside in N,N-dimethylformamide (DMF), add imidazole and tert-butyldimethylsilyl chloride (TBSCl) and stir at room temperature for 12 hours.

-

After completion, add carbon disulfide (CS2) and sodium hydroxide (3 M) to the reaction mixture at 0°C and stir for 30 minutes.

-

Add ethyl bromide (EtBr) and allow the reaction to proceed at room temperature for 20 minutes.

-

Purify the product by column chromatography.

Biological Activities of Anhydro Nucleosides

Anhydro nucleosides have demonstrated a broad spectrum of biological activities, including antiviral and anticancer properties. Their rigid structure often leads to selective inhibition of viral or cellular enzymes.

Antiviral Activity

Many anhydro nucleosides exhibit potent antiviral activity against a range of viruses, including hepatitis B virus (HBV) and herpes simplex virus (HSV).[8][9] Their mechanism of action often involves the inhibition of viral RNA or DNA polymerases.[10][11][12] After intracellular phosphorylation to the active triphosphate form, they can be incorporated into the growing viral nucleic acid chain, leading to chain termination.

Anticancer Activity

Several anhydro nucleoside derivatives have shown significant cytotoxicity against various cancer cell lines.[2][13] For example, 2,2'-anhydro-1-(β-D-arabinofuranosyl)cytosine (cyclo-ara-C) is a well-known anticancer agent.[14][15] The mechanism of action of these compounds often involves the inhibition of DNA synthesis and the induction of apoptosis.[16][17][18][19]

The following table summarizes the biological activity of selected anhydro nucleosides.

| Compound | Biological Activity | Cell Line/Virus | IC50/EC50 (µg/mL) | Reference |

| 2,3'-Anhydro-5-substituted-1-(2-deoxy-β-d-lyxofuranosyl)uracils (compounds 10, 12, 15) | Anti-HBV | Duck HBV | 2.5 - 10 | [8] |

| 2,3'-Anhydro-5-substituted-1-(2-deoxy-β-d-lyxofuranosyl)uracils (compounds 10, 12, 15) | Anti-HBV | Human HBV (2.2.15 cells) | 5 - 10 | [8] |

| 1-(3-O-mesyl-2-deoxy-β-d-lyxofuranosyl) pyrimidine nucleoside (compound 18) | Anti-HBV | Duck HBV | 2.5 | [8] |

| 1-(3-O-mesyl-2-deoxy-β-d-lyxofuranosyl) pyrimidine nucleoside (compound 18) | Anti-HBV | Human HBV (2.2.15 cells) | > 10 | [8] |

| 3'-acyl derivatives of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine (long-chain esters) | Antileukemic | L1210 leukemia in mice | High activity | [2] |

| 1,5-Anhydro-2,3-dideoxy-2-(5-iodouracil-1-yl)-D-arabino-hexitol | Anti-HSV | HSV-1, HSV-2 | - | [9] |

| 1,5-Anhydro-2,3-dideoxy-2-(5-ethyluracil-1-yl)-D-arabino-hexitol | Anti-HSV | HSV-1, HSV-2 | - | [9] |

| Clofarabine | Anticancer | Various cancer cell lines | 0.028–0.29 µM | [13] |

Visualizations

General Synthetic Pathway for 2,2'-Anhydro Pyrimidine Nucleosides

Caption: General reaction scheme for the synthesis of 2,2'-anhydro pyrimidine nucleosides.

Mechanism of Action of Antiviral Anhydro Nucleosides

Caption: Cellular activation and mechanism of action of antiviral anhydro nucleosides.

Workflow for Synthesis and Biological Evaluation

References

- 1. CN1169823C - 2, the preparation method of 2'-anhydrouridine compound - Google Patents [patents.google.com]

- 2. Reactions of 2-acyloxyisobutyryl halides with nucleosides. 6. Synthesis and biological evaluation of some 3'-acyl derivatives of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3′-Anhydrothymidine | 15981-92-7 [sigmaaldrich.com]

- 4. 2,3'-Anhydrothymidine | 15981-92-7 | NA04576 | Biosynth [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2′,3′-Anhydrouridine. A useful synthetic intermediate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Antiviral activity of 2,3'-anhydro and related pyrimidine nucleosides against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and structure analysis of a series of new 1,5-anhydrohexitol nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize [frontiersin.org]

- 12. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular structure of 2,2'-anhydro-1- -D-arabinofuranosyl cytosine hydrochloride (cyclo ara-C): a highly rigid nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scbt.com [scbt.com]

- 16. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. musechem.com [musechem.com]

understanding the trityl protecting group in nucleoside chemistry

An In-Depth Technical Guide to the Trityl Protecting Group in Nucleoside Chemistry

Introduction

The triphenylmethyl (trityl) group is a cornerstone of nucleoside and oligonucleotide chemistry, primarily utilized for the selective protection of the 5'-hydroxyl group of nucleosides.[1][2][3] Its utility stems from its steric bulk, which preferentially shields the primary 5'-hydroxyl over the secondary 2'- and 3'-hydroxyls, and its acid lability, which allows for its facile removal under mild conditions that do not affect other protecting groups.[1][4] This combination of properties has made the trityl group and its derivatives indispensable in the solid-phase synthesis of oligonucleotides and in the development of nucleoside-based therapeutics.[5][6][7]

Types of Trityl Protecting Groups

Several derivatives of the trityl group have been developed to fine-tune its acid lability, allowing for orthogonal protection strategies. The introduction of electron-donating methoxy groups on the phenyl rings increases the stability of the trityl cation formed during acidic cleavage, thereby increasing the rate of deprotection.[1][6]

| Protecting Group | Abbreviation | Relative Rate of Deprotection (approx.) | Cleavage Conditions |

| Trityl | Tr | 1 | 80% Acetic Acid (48 hours) |

| Monomethoxytrityl | MMT | 10 | 80% Acetic Acid |

| Dimethoxytrityl | DMT | ~300 | 80% Acetic Acid (minutes) / 3% TCA in DCM |

| Trimethoxytrityl | TMT | >1000 | Very mild acid |

Table 1: Comparison of common trityl protecting groups. The relative rates of deprotection are approximate and can vary with reaction conditions.[1][6]

The dimethoxytrityl (DMT) group is the most commonly used in automated solid-phase oligonucleotide synthesis due to its optimal balance of stability and rapid, high-yield cleavage under mild acidic conditions.[1][3]

Mechanism of Protection and Deprotection

Protection (Tritylation)

The protection of a nucleoside's 5'-hydroxyl group is typically achieved by reacting the nucleoside with a trityl chloride derivative in the presence of a non-nucleophilic base, such as pyridine, which also serves as the solvent.[1] 4-Dimethylaminopyridine (DMAP) is often added as a catalyst.[1] The reaction proceeds via an SN1 mechanism, involving the formation of a stable trityl cation intermediate.[1]

Deprotection (Detritylation)

The removal of the trityl group is accomplished by treatment with a Brønsted or Lewis acid.[1] The reaction is initiated by the protonation of the ether oxygen, followed by the cleavage of the C-O bond to release the deprotected nucleoside and the highly stable trityl cation.[1] The released trityl cation is often scavenged to prevent side reactions.[1]

Experimental Protocols

Protocol 1: 5'-O-Dimethoxytritylation of Thymidine

Materials:

-

Thymidine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve thymidine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add DMAP (0.1 equivalents) to the solution.

-

Add DMT-Cl (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a small amount of cold methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-thymidine.

| Reactant | Molar Eq. | Purpose |

| Thymidine | 1.0 | Substrate |

| DMT-Cl | 1.1 | Protecting group source |

| Anhydrous Pyridine | - | Solvent and base |

| DMAP | 0.1 | Catalyst |

Table 2: Typical reaction conditions for 5'-O-Dimethoxytritylation.

Protocol 2: Deprotection of 5'-O-DMT-Thymidine

Materials:

-

5'-O-DMT-thymidine

-

Dichloromethane (DCM)

-

3% Trichloroacetic acid (TCA) in DCM

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the 5'-O-DMT-thymidine in dichloromethane.

-

Add the 3% TCA in DCM solution dropwise to the stirred solution at room temperature. The solution will turn a characteristic orange-red color due to the formation of the DMT cation.

-

Monitor the reaction by TLC. The deprotection is typically instantaneous or complete within a few minutes.

-

Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the deprotected thymidine.

Applications in Oligonucleotide Synthesis and Drug Development

The primary application of the trityl group, particularly the DMT variant, is in automated solid-phase synthesis of DNA and RNA oligonucleotides.[8] In this process, the DMT group protects the 5'-hydroxyl of the incoming phosphoramidite monomer. After coupling, the DMT group is removed by acid treatment, liberating the 5'-hydroxyl for the next coupling cycle.[2]

Beyond synthesis, the hydrophobic nature of the trityl group is exploited for the purification of synthetic oligonucleotides using "trityl-on" reverse-phase HPLC.[9] The full-length product retains the 5'-DMT group and is strongly retained on the column, while failure sequences lacking the DMT group elute earlier.

In drug development, trityl groups are investigated for creating prodrugs of nucleoside analogs.[6][10] By attaching a trityl moiety, the lipophilicity of the drug can be increased, potentially improving cell membrane permeability. Furthermore, acid-labile trityl linkers can be designed for targeted drug release in the acidic microenvironment of tumors.[10]

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. metabion.com [metabion.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Trimethoxy Trityl Groups as a Potent Substituent for Anti-cancer Cytidine Analog Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trityl ON Oligos < Oligo Synthesis Resource [medicine.yale.edu]

- 10. pubs.acs.org [pubs.acs.org]

The Anhydro Bridge: A Linchpin in Nucleoside Conformational Control for Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conformation of nucleosides is a critical determinant of their biological activity, influencing recognition by enzymes and receptors. Anhydro bridges, intramolecular covalent linkages within a nucleoside, serve as powerful tools to lock the flexible sugar moiety into a specific conformation. This conformational restriction has profound implications for the development of novel therapeutics, particularly in the antiviral and anticancer arenas. By pre-organizing the nucleoside into a bioactive shape, anhydro bridges can enhance binding to target enzymes, improve metabolic stability, and ultimately lead to more potent and selective drugs. This guide provides a comprehensive overview of the role of anhydro bridges in dictating nucleoside conformation, detailing the experimental methodologies used for their characterization and presenting key quantitative data.

The Anhydro Bridge: A Conformational Clamp

The furanose ring of a nucleoside is inherently flexible, existing in a dynamic equilibrium between various puckered conformations, primarily the North (N-type, C3'-endo) and South (S-type, C2'-endo) forms.[1] This flexibility is crucial for the diverse functions of nucleic acids but can be a hurdle in drug design, where a specific conformation is often required for optimal interaction with a biological target.

An anhydro bridge is a covalent linkage that tethers two parts of the nucleoside, most commonly between the base and the sugar moiety (cyclonucleosides) or within the sugar itself.[2] This bridge dramatically reduces the conformational freedom of the furanose ring, effectively "locking" it into a preferred pucker.[3] The nature and position of the anhydro bridge dictate the resulting conformation. For instance, a 2,2'-O-anhydro bridge in uridine derivatives forces the sugar into a conformation that is significantly different from its parent nucleoside.[4]

The ability to control nucleoside conformation is of paramount importance in drug development.[5][6] Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, and their efficacy often depends on their ability to be recognized and processed by viral or cellular enzymes.[7][8] By locking a nucleoside analog in a conformation that mimics the transition state of an enzymatic reaction or that is preferentially recognized by a viral polymerase, its therapeutic index can be significantly enhanced.[9]

Quantitative Conformational Analysis of Anhydro Nucleosides

The precise conformation of anhydro nucleosides can be determined using a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational modeling.[10] These methods provide quantitative data on key conformational parameters, such as torsion angles and the pseudorotational phase angle (P), which describes the sugar pucker.

Sugar Pucker Conformation in Anhydro Nucleosides

The following table summarizes the pseudorotational phase angles (P) for a series of 2'-cyclonucleosides, comparing their conformations in the solid state (X-ray) and in solution (NMR). A significant difference is observed, highlighting the importance of studying these molecules under both conditions.

| Nucleoside | Method | Pseudorotational Phase Angle (P) | Sugar Pucker Conformation |

| 2,2′-O-Anhydro-uridine | X-ray | 212° - 233° | C4'-endo |

| NMR (in D2O) | 130° - 138° | C1'-exo | |

| 2,2′-O-Anhydro-N3-uridine | X-ray | 212° - 233° | C4'-endo |

| NMR (in D2O) | 130° - 138° | C1'-exo | |

| 2,2′-O-Anhydro-cytidine | X-ray | 212° - 233° | C4'-endo |

| NMR (in D2O) | 130° - 138° | C1'-exo | |

| 8,2′-S-Anhydro-guanosine | X-ray | Not specified | Not specified |

| NMR (in D2O) | 112° | C1'-exo |

Data sourced from Guschlbauer et al., Nucleic Acids Research, 1974.[4]

Experimental Protocols for Conformational Analysis

The determination of nucleoside conformation relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the conformational analysis of anhydro nucleosides.

Synthesis of Anhydro Nucleosides: A Case Study of 2,2'-Anhydrouridine

The synthesis of anhydro nucleosides is a crucial first step in their conformational and biological evaluation. A common method for the preparation of 2,2'-anhydrouridine involves the intramolecular cyclization of a uridine derivative.

Protocol:

-

Starting Material: Uridine.

-

Reagents: Diphenyl carbonate, sodium bicarbonate (catalytic amount), and an anhydrous solvent such as dimethylformamide (DMF).[11][12]

-

Procedure: a. Uridine is dissolved in anhydrous DMF. b. Diphenyl carbonate and a catalytic amount of sodium bicarbonate are added to the solution. c. The reaction mixture is heated to reflux (approximately 150 °C).[11] d. The progress of the reaction is monitored by thin-layer chromatography (TLC). e. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like diethyl ether.[11] f. The crude 2,2'-anhydrouridine is collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield a white solid.[11]

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule in its crystalline state.[3] This technique is invaluable for determining the precise bond lengths, bond angles, and torsion angles that define the conformation of an anhydro nucleoside.

General Protocol:

-

Crystallization: a. High-purity anhydro nucleoside is dissolved in a suitable solvent or solvent mixture to achieve supersaturation. b. Crystallization is induced by methods such as slow evaporation, vapor diffusion, or cooling. For example, crystals of Salmonella typhimurium uridine phosphorylase complexed with 2,2'-anhydrouridine were obtained using the hanging-drop vapor diffusion method with polyethylene glycol as the precipitant.[2] c. Single crystals of sufficient size and quality (typically >0.1 mm) are selected for analysis.[3]

-

Data Collection: a. The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. b. The crystal is irradiated with a monochromatic X-ray beam.[3] c. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.

-

Structure Determination and Refinement: a. The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. b. The phase problem is solved using computational methods to generate an initial electron density map. c. A molecular model is built into the electron density map and refined against the experimental data to yield the final, high-resolution crystal structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is the primary technique for determining the conformation of molecules in solution, providing insights into the dynamic behavior of the nucleoside.

General Protocol:

-

Sample Preparation: a. A high-purity sample of the anhydro nucleoside (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). b. A trace amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated equivalent, may be added for chemical shift calibration.

-

Data Acquisition: a. The sample is placed in a high-field NMR spectrometer. b. A series of one- and two-dimensional NMR experiments are performed. Key experiments for conformational analysis include:

- ¹H NMR: Provides information on chemical shifts and scalar coupling constants (J-couplings).

- COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.

- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Measures through-space interactions between protons, providing distance constraints.

-

Data Analysis and Structure Calculation: a. Proton-proton coupling constants (³JHH): The magnitudes of the vicinal coupling constants between the sugar protons are used to determine the torsion angles of the furanose ring via the Karplus equation. b. NOE/ROE data: The intensities of the NOE/ROE cross-peaks are converted into interproton distance restraints. c. Structure Calculation: The experimental torsion angle and distance restraints are used as input for molecular modeling programs to calculate a family of structures that are consistent with the NMR data. This provides a detailed picture of the preferred conformation and flexibility of the anhydro nucleoside in solution.

Visualizing the Impact of the Anhydro Bridge

The following diagrams, generated using the DOT language, illustrate key concepts related to the role of anhydro bridges in nucleoside conformation.

Conclusion and Future Perspectives

The introduction of an anhydro bridge is a powerful and versatile strategy for controlling the conformation of nucleosides. This conformational locking has significant implications for drug design, enabling the development of nucleoside analogs with enhanced biological activity and improved therapeutic properties. The combination of synthesis, X-ray crystallography, NMR spectroscopy, and computational modeling provides a robust platform for the rational design and characterization of these conformationally restricted nucleosides. As our understanding of the structural requirements for targeting specific viral and cellular enzymes continues to grow, the use of anhydro bridges to fine-tune nucleoside conformation will undoubtedly play an increasingly important role in the discovery of next-generation therapeutics.

References

- 1. hongene.com [hongene.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antiviral evaluation of novel conformationally locked nucleosides and masked 5′-phosphate derivatives thereof - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1169823C - 2, the preparation method of 2'-anhydrouridine compound - Google Patents [patents.google.com]

- 9. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystallization and preliminary X-ray diffraction analysis of Salmonella typhimurium uridine phosphorylase complexed with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. auremn.org.br [auremn.org.br]

- 12. 2,2'-Anhydrouridine | C9H10N2O5 | CID 806138 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Anhydrothymidine Derivatives in Modified Oligonucleotide Synthesis